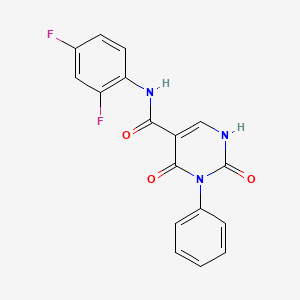![molecular formula C22H23N3O4 B11291109 2-{3-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(piperidin-1-yl)ethanone](/img/structure/B11291109.png)
2-{3-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a unique structure combining an oxadiazole ring, a methoxyphenyl group, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The methoxyphenyl group is then introduced via electrophilic aromatic substitution reactions. The final step involves the coupling of the oxadiazole derivative with a piperidine-containing ethanone through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-{3-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Substitution: The piperidine moiety can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-{3-[5-(2-HYDROXYLPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE.
Scientific Research Applications
2-{3-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: Its unique structure could be useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{3-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance binding affinity, while the piperidine moiety can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[5-(2-HYDROXYLPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE
- 2-{3-[5-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE
Uniqueness
The uniqueness of 2-{3-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, can influence its reactivity and interaction with biological targets, setting it apart from similar compounds.
Properties
Molecular Formula |
C22H23N3O4 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-[3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C22H23N3O4/c1-27-19-11-4-3-10-18(19)22-23-21(24-29-22)16-8-7-9-17(14-16)28-15-20(26)25-12-5-2-6-13-25/h3-4,7-11,14H,2,5-6,12-13,15H2,1H3 |
InChI Key |
VCXVQEMIDLEKBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)OCC(=O)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dimethyl 5-{[(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}benzene-1,3-dicarboxylate](/img/structure/B11291034.png)
![N-(4-Ethoxyphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide](/img/structure/B11291035.png)
![5-amino-1-cyclooctyl-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11291040.png)

![Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11291052.png)
![N-(4-ethylphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide](/img/structure/B11291055.png)

![Methyl 4-({[1-(4-chlorophenyl)-3-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11291057.png)
![N~4~-(2,4-dimethylphenyl)-1-methyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11291060.png)
![2-{[4-(2-Methoxyphenyl)piperazino]carbonyl}-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one](/img/structure/B11291064.png)
![methyl 2-({[3-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate](/img/structure/B11291078.png)
![(2E)-1-{5-[(3-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-(2-methoxyphenyl)prop-2-en-1-one](/img/structure/B11291087.png)
![2-(2,6-dimethylmorpholine-4-carbonyl)-1-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11291094.png)
![3-{7-[(3-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B11291102.png)
